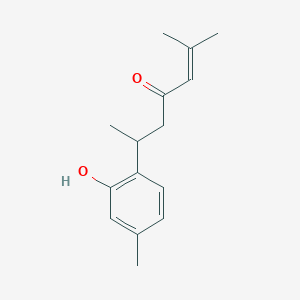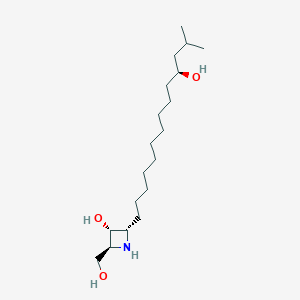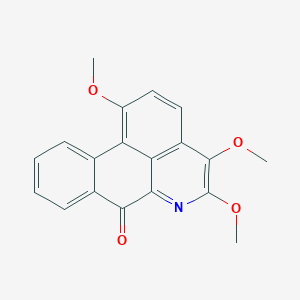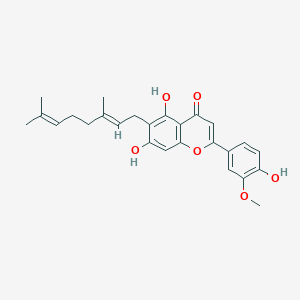
Cannflavin A
説明
Synthesis Analysis
Cannflavin A is biosynthesized through a specific pathway in Cannabis sativa, involving the enzyme CsPT3, which catalyzes the addition of prenyl groups to chrysoeriol, a methylated flavone, resulting in the formation of cannflavins A and B. This biosynthetic route highlights a unique branch of the general flavonoid pathway in cannabis, pointing towards specialized metabolic engineering strategies for producing these compounds (Rea et al., 2019).
Molecular Structure Analysis
Cannflavin A's molecular structure is characterized by the prenylation at specific positions, which significantly contributes to its bioactivity. The structural elucidation of cannflavin A through isolation and preliminary analysis has established its distinction from cannabinoids, laying the groundwork for understanding its interaction with biological systems and its anti-inflammatory properties (Barrett, Gordon, & Evans, 1985).
Chemical Reactions and Properties
The unique chemical structure of cannflavin A allows it to participate in specific chemical reactions, including its interaction with enzymes and other molecules within biological systems. Its prenylated structure, distinguishing it from other flavonoids, contributes to its potent anti-inflammatory activity, making it a subject of interest for pharmacological research.
Physical Properties Analysis
While specific studies on the physical properties of cannflavin A such as solubility, melting point, and crystalline structure are not detailed in the accessible literature, these properties are crucial for its extraction, formulation, and application in medicinal contexts.
Chemical Properties Analysis
Cannflavin A exhibits remarkable chemical properties, including its ability to inhibit prostaglandin production, a key factor in its anti-inflammatory effects. Its synthesis and interaction with molecular oxygen highlight the potential for flavin-catalyzed green oxidation processes, which could offer insights into environmentally friendly synthesis methods for related compounds (Imada et al., 2006).
科学的研究の応用
Anti-Inflammatory Properties
Cannflavin A, a prenylflavonoid derived from Cannabis sativa L., has been recognized for its significant anti-inflammatory properties. Studies have shown that Cannflavin A exhibits potent anti-inflammatory activity by inhibiting 12-o-tetradecanoylphorbol 13-acetate induced PGE2 release and microsomal prostaglandin E synthase-1. This makes it a promising therapeutic agent in the field of inflammation-related research and treatment strategies (Erridge et al., 2020).
Biosynthesis Research
Understanding the biosynthesis of Cannflavin A is critical for exploring its potential therapeutic applications. A study focused on the biosynthesis of Cannflavin A and B in Cannabis sativa L. identified specific enzymes involved in their production. This knowledge provides a pathway for future research into metabolic engineering, aiming to enhance the production of these compounds for medicinal purposes (Rea et al., 2019).
Neuroprotection Studies
Cannflavin A has also been associated with neuroprotective effects. Research indicates that Cannflavin A and B can interfere with neuronal signaling, specifically with the Tropomyosin receptor kinase B (TrkB). This opens up potential avenues for research into the treatment of neurological disorders and the protection of neuronal health (Holborn et al., 2022).
Antimicrobial and Antiprotozoal Activities
Cannflavin A exhibits antimicrobial and antiprotozoal activities, as demonstrated in studies focusing on microbial metabolism of this compound. These properties highlight its potential use in developing treatments for infections and diseases caused by microbes and parasites (Ibrahim et al., 2010).
Comprehensive Analysis in Cannabis sativa L.
The presence and quantification of Cannflavin A in Cannabis sativa L. are essential for understanding its pharmacological potential. Innovative analytical methods have been developed for the comprehensive analysis of bioactive compounds, including Cannflavin A, in Cannabis sativa L., contributing to the quality control and efficacy assessment of cannabis-based products (Pellati et al., 2018).
Neuroprotective Bioactivity Against Alzheimer's Disease
Cannflavin A has been shown to possess neuroprotective properties against amyloid β-mediated neurotoxicity, which is relevant to Alzheimer's disease. This suggests its potential as a therapeutic agent in neurodegenerative diseases (Eggers et al., 2019).
High-Value Compound Recovery from Cannabis By-Products
Research into the recovery of non-narcotic secondary metabolites like Cannflavin A from hemp by-products emphasizes the economic sustainability and pharmacological potential of these compounds. Such studies contribute to the efficient utilization of Cannabis sativa L. for medicinal purposes (Calzolari et al., 2017).
Safety And Hazards
特性
IUPAC Name |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGFICMOCSIQMV-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336952 | |
| Record name | Cannaflavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cannflavin A | |
CAS RN |
76735-57-4 | |
| Record name | Cannflavin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannaflavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNFLAVIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8SR738HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



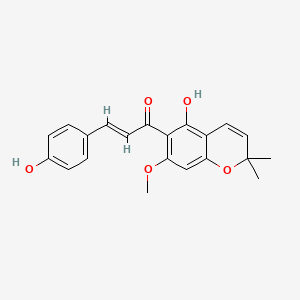
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)
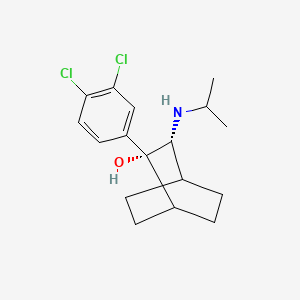
![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)
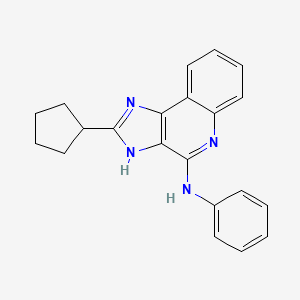
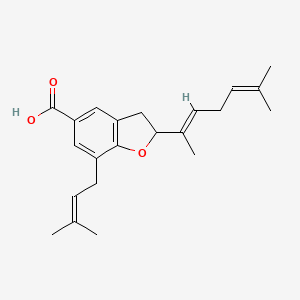
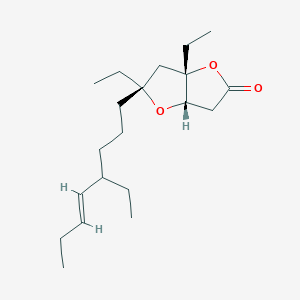
![(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1251947.png)
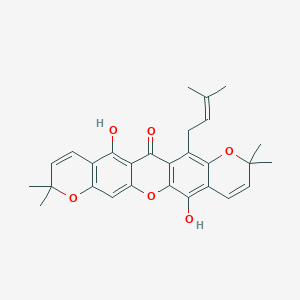
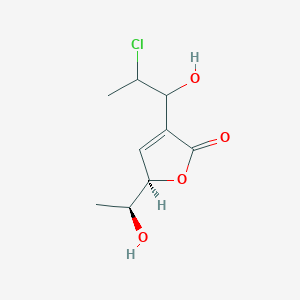
![2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B1251951.png)
